Cas no 478066-02-3 (1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE)

1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE structure
478066-02-3 structure
Nome del prodotto:1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
Numero CAS:478066-02-3
MF:C20H13ClF4N2O2
MW:424.776037931442
CID:6024507
PubChem ID:1482996

1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-CHLORO-6-FLUOROBENZYL)-2-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
    • 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
    • 3-Pyridinecarboxamide, 1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydro-2-oxo-N-[3-(trifluoromethyl)phenyl]-
    • 1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
    • 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
    • 7E-380S
    • AKOS005099227
    • 478066-02-3
    • Inchi: 1S/C20H13ClF4N2O2/c21-16-7-2-8-17(22)15(16)11-27-9-3-6-14(19(27)29)18(28)26-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,28)
    • Chiave InChI: TUAHJEYUHQIDJC-UHFFFAOYSA-N
    • Sorrisi: C1(=O)N(CC2=C(F)C=CC=C2Cl)C=CC=C1C(NC1=CC=CC(C(F)(F)F)=C1)=O

Proprietà calcolate

  • Massa esatta: 424.0601680g/mol
  • Massa monoisotopica: 424.0601680g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 4
  • Complessità: 695
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 49.4Ų

Proprietà sperimentali

  • Densità: 1.489±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 588.5±50.0 °C(Predicted)
  • pka: 11.80±0.70(Predicted)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.